Superior Antimicrobial Potency Against Heat-Resistant Molds vs. Sorbate and Benzoate
In a comparative study against the heat-resistant spoilage mold *Byssochlamys nivea*, sulfur dioxide demonstrated the highest antimicrobial potency. SO₂ exhibited the most significant effect on reducing biomass and patulin production compared to potassium sorbate and sodium benzoate when evaluated on a concentration basis in grape juice [1].
| Evidence Dimension | Ranking of preservative effectiveness for reducing biomass and patulin production by *B. nivea* in grape juice |
|---|---|
| Target Compound Data | Ranked #1 (most effective) |
| Comparator Or Baseline | Potassium sorbate (Ranked #2) and Sodium benzoate (Ranked #3) |
| Quantified Difference | SO₂ > Potassium sorbate > Sodium benzoate (relative potency based on concentration) |
| Conditions | Grape juice model system, incubation period of 25 days at 21, 30, and 37°C |
Why This Matters
For applications involving fruit juices or concentrates susceptible to heat-resistant molds, this data confirms that SO₂ provides the most effective mitigation, potentially allowing for lower additive concentrations and reduced risk of mycotoxin (patulin) contamination.
- [1] Roland, J. O., Beuchat, L. R., Worthington, R. E., & Hitchcock, H. L. (1984). Effects of sorbate, benzoate, sulfur dioxide and temperature on growth and patulin production by Byssochlamys nivea in grape juice. Journal of Food Protection, 47(3), 237-241. View Source
